molecular formula C10H14O B1582631 2-Methyl-1-phenylpropan-1-ol CAS No. 611-69-8

2-Methyl-1-phenylpropan-1-ol

Cat. No. B1582631
CAS RN: 611-69-8
M. Wt: 150.22 g/mol
InChI Key: GMDYDZMQHRTHJA-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpropan-1-ol is a chemical compound with the molecular formula C10H14O . It has not yet been found in nature . The compound has a floral, herbaceous odor, reminiscent of lilac , and is used in perfumery for various flower notes .


Synthesis Analysis

The compound can be prepared by a Grignard reaction of benzylmagnesium chloride and acetone . A study has proposed an I-optimal design-based model to optimize culture parameters such as temperature, pH, incubation period, and agitation speed for asymmetric bioreduction of 2-methyl-1-phenylpropan-1-one with Lactobacillus fermentum BY35 as a biocatalyst .


Molecular Structure Analysis

The molecular weight of 2-Methyl-1-phenylpropan-1-ol is 150.218 Da . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The bioreduction of prochiral ketones offers efficient access to chiral secondary alcohols, which are potentially beneficial precursors for producing many biologically active compounds and natural products . This bioreduction process can be affected by different parameters when whole-cell biocatalysts such as Lactic Acid Bacteria strains are applied .


Physical And Chemical Properties Analysis

2-Methyl-1-phenylpropan-1-ol is a clear colorless liquid or low melting solid . It has a refractive index of n20/D 1.539 (lit.) , a boiling point of 187-188°C (lit.) , a melting point of −50-−48°C (lit.) , and a density of 0.901 g/mL at 25°C (lit.) .

Scientific Research Applications

Synthesis and Optimization

2-Methyl-1-phenylpropan-1-ol has been studied in various synthetic processes. For instance, Jia Yun-hong (2010) investigated the synthesis of 2-methyl-2-phenyl-propan-1-ol through the reaction of 2-chloromethyl-2-phenylpropane and sodium hydroxide. This study focused on optimizing conditions such as reaction temperature, time, sodium hydroxide concentration, and catalyst load, achieving a 68.7% yield under specific conditions (Jia Yun-hong, 2010).

Catalysis and Reaction Mechanisms

In the realm of catalysis, T. V. D. Ancker and M. J. Hodgson (1999) reported on the preparation of 2-Methyl-1-phenylpropan-1-ol using naphthalene catalysed sodium reactions. This method showcases the role of phenylsodium in the reaction mechanism, offering yields greater than 85% (T. V. D. Ancker & M. J. Hodgson, 1999).

Chemical Properties and Conformations

Investigating the chemical properties, I. Efimenko et al. (2009) explored the systems Pd(II)-Cl−-HA-H2O where HA represents the conformers of 2-methylamino-1-phenylpropan-1-ol. They analyzed the acid dissociation constants of the ligands and the resulting complexes, thereby illuminating the role of ligand basicity and hydrogen bonding in the biological activity of these complexes (I. Efimenko et al., 2009).

Enzymatic Studies

Another significant research area is the enzymatic study of derivatives of 2-Methyl-1-phenylpropan-1-ol. Oliver Torre et al. (2006) investigated the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, identifying Candida antarctica lipase A as a suitable biocatalyst. This study provides insights into enzymatic processes relevant for synthesizing compounds like (S)-dapoxetine (Oliver Torre, V. Gotor‐Fernández, & V. Gotor, 2006).

Biological and Pharmacological Research

Although the request excludes drug use and side effects, it's notable that 2-Methyl-1-phenylpropan-1-ol and its derivatives have been studied in biological and pharmacological contexts. For instance, research by R. Richards and R. McBride (1973) on the inhibitory action of 3-Phenylpropan-1-ol, a related compound, against Pseudomonas aeruginosa, highlights the potential of these compounds in microbial inhibition (R. Richards & R. McBride, 1973).

Environmental Applications

In environmental science, the hydroxyaldehyde products of hydroxyl radical reactions with volatile emissions, including 2-methyl-3-buten-2-ol, have been studied by F. Reisen et al. (2003). They assessed the qualitative and quantitative potential of analysis techniques for identifying hydroxyaldehyde products, relevant to understanding atmospheric chemistry and environmental impact (F. Reisen, S. M. Aschmann, R. Atkinson, & J. Arey, 2003).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2-methyl-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYDZMQHRTHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870687
Record name 2-Methyl-1-phenylpropan-1-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyl-1-phenylpropan-1-ol

CAS RN

611-69-8, 14898-86-3
Record name 2-Methyl-1-phenyl-1-propanol
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Record name 2-methyl-1-phenylpropan-1-ol
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Record name 2-METHYL-1-PHENYLPROPAN-1-OL
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Synthesis routes and methods I

Procedure details

Sodium borohydride (6.5 g, 0.17 mol) was added in portions over a 2 h period to a solution of isobutyrophenone (50 g, 0.34 mol) in ethanol (150 mL) under nitrogen. The reaction mixture was stirred at room temperature for 2 h. Ethanol was removed under reduced pressure. The reaction mixture was added to water (100 mL) and extracted with methylene chloride (3×100 mL). The organic extract was collected, dried (anhy. MgSO4), and concentrated to give 2-methyl-1-phenyl-1-propanol (48 g, 94% yield): bp 62° C. at 0.1 mm; 1H NMR (CDC13) 0.75 (d, J=7, 3 H), 0.96 (d, J=7, 3 H), 1.98 (m, 1 H), 2.90 (bs, 1 H), 4.25 (d, J=7, 1 H), and 7.31 (s, 5 H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

12.2 mg (2×10-5 moles) of [Ir(PPEI)COD]+ClO4- (+) were suspended in 50 ml of isopropanol and oxidized with air for 4 hours. The resulting yellow solution was then degasified at reflux for 20 minutes in a nitrogen flow and successively treated with 4.4 ml of a deaerated isopropanol solution of KOH (4 mg of KOH), effecting a preliminary reduction for 30 minutes at reflux in N2. 3.0 ml of deaerated isobutyrophenone was then added to the solution. After 120 minutes a conversion to phenylisopropylcarbinol (+) of 92.1% with an e.e. of 13% was obtained. Ratios:
[Compound]
Name
Ir(PPEI)COD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
4 mg
Type
reactant
Reaction Step Six
Quantity
4.4 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 was repeated except that (+)-norephedrine hydrochloride was replaced by (-)-norephedrine hydrochloride, triglyme was replaced by 0.4 ml of dimethylformamide, dimethyl sulfide was replaced by diethyl sulfide, monochlorobenzene was replaced by 1,2-dichloroethane, (E)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-one was replaced by 0.27 g (1.85 mmoles) of phenyl isopropyl ketone, and the reduction reaction was conducted for 18.5 hours, to obtain 0.27 g of crude (-)-phenylisobutyl alcohol.
[Compound]
Name
(+)-norephedrine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.27 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
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Reaction Step Nine
Quantity
0 (± 1) mol
Type
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Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1-phenylpropan-1-ol
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Citations

For This Compound
105
Citations
E Şahin - Biocatalysis and Biotransformation, 2020 - Taylor & Francis
… In the literature, (S) or (R)-2-methyl-1-phenylpropan-1-ol was obtained by asymmetric hydrogenation in the presence of the chiral ligand or by asymmetric alkylation of the …
Number of citations: 9 www.tandfonline.com
S Aksuoğlu, A Özdemir, H Serencam, E Dertli… - Arabian Journal for …, 2022 - Springer
… 1) containing a branched alkyl chain has been presented and using classical optimization conditions with Lactobacillus paracasei BD101 biocatalyst, (R)-2-methyl-1-phenylpropan-1-ol (…
Number of citations: 1 link.springer.com
Y Baydaş, E Kalay, E Şahin - Biocatalysis and Biotransformation, 2022 - Taylor & Francis
… Moreover, to the best of our knowledge, it is the first report showing that (R)-2-methyl-1-phenylpropan-1-ol 8a is obtained as the enantiopure form using biocatalyst in the highest yield …
Number of citations: 2 www.tandfonline.com
YS Rozhkova, AA Gorbunov… - Russian journal of …, 2010 - researchgate.net
… for 3,4-dihydroisoquinoline derivatives involves the use as the source of carbocations of alcohols from the series of 2-methyl-1-phenylpropan-2-ol [7], 2methyl-1-phenylpropan-1-ol, or …
Number of citations: 2 www.researchgate.net
TR van den Ancker, MJ Hodgson - Journal of the Chemical Society …, 1999 - pubs.rsc.org
… diethyl ether and/or hexane, filtered, dried over anhydrous Na2SO4, and the solvent was removed in vacuo affording benzene, phenyltrimethylsilane and 2-methyl-1-phenylpropan-1-ol …
Number of citations: 4 pubs.rsc.org
YS Rozhkova, OA Maiorova, YV Shklyaev - Russian journal of organic …, 2009 - Springer
… Isoquinoline derivatives can be synthesized according to Ritter, by reaction of dialkylbenzylcarbinols, 2-methyl-1-phenylpropan-1-ol, or the corresponding styrenes with nitriles in …
Number of citations: 2 link.springer.com
L Lardicci, G Giacomelli - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
… between isopropyl phenyl ketone and optically active dialkylzinc compounds of general formula (Bus*[CH2]n)2Zn (n= 1, 2, or 3) leads to optically active 2-methyl-1-phenylpropan-1-ol, …
Number of citations: 0 pubs.rsc.org
VS Kobrin, LB Volodarskii, LA Tikhonova… - Chemistry of …, 1973 - Springer
… undergo various transformations, depending on the presence and position of oxygen-containing functions: 5-hydroxy-2-imidazoline gives 2-acetylamino-2-methyl-1-phenylpropan-1-ol; …
Number of citations: 1 link.springer.com
P Satyanarayana, GM Reddy… - Advanced Synthesis …, 2013 - Wiley Online Library
… When the reaction was performed between propiophenone and 4-methoxyphenylmethanol, we have obtained 3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-ol as product in good …
Number of citations: 103 onlinelibrary.wiley.com
M JohnáPerkins - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
Partial conversion of 2-methyl-1-phenylpropan-1-ol into isobutyrophenone by the acyl aminoxyl radicals formed on oxidation of enantiomerically pure N-fenchelylbenzohydroxamic acid …
Number of citations: 2 pubs.rsc.org

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